Ferrichrome Iron-free

Marine Chemistry Iron Biogeochemistry Siderophore Stability

Microbial iron acquisition studies demand siderophores with defined structure and stoichiometry-heterogeneous mixtures introduce variability. Ferrichrome Iron-free (CAS 34787-28-5) eliminates this uncertainty. • Cyclic hexapeptide with three hydroxamate groups; hexadentate Fe(III) coordination (kd = 0.05×10⁻⁶ s⁻¹) • ≥98% purity for stoichiometrically precise Fe(III)-ferrichrome complex preparation • Specific FhuA-family transporter recognition (KM = 0.1-0.6 μM) for authentic transport phenotypes

Molecular Formula C27H45N9O12
Molecular Weight 687.7 g/mol
Cat. No. B12392189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrichrome Iron-free
Molecular FormulaC27H45N9O12
Molecular Weight687.7 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O
InChIInChI=1S/C27H45N9O12/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39/h19-21,46-48H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44)/t19-,20+,21+/m1/s1
InChIKeyZFDAUYPBCXMSBF-HKBOAZHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferrichrome Iron-free Overview


Ferrichrome Iron-free (synonyms: apoferrichrome, deferriferrichrome, desferrichrome; CAS 34787-28-5) is a cyclic hexapeptide hydroxamate siderophore produced by various fungi, including Ustilago sphaerogena . Composed of three glycine and three modified ornithine residues bearing hydroxamate groups [-N(OH)C(=O)C-], it exhibits high-affinity, hexadentate octahedral coordination of Fe(III) via its six oxygen donor atoms . In its iron-free (apo) form, it serves as a high-purity (>98%) research reagent for iron chelation, microbial iron acquisition studies, and as a precursor for controlled iron loading experiments . Its structural integrity and defined chelation stoichiometry distinguish it from heterogeneous siderophore mixtures or iron-bound analogs.

Product Form

Iron-free (apo) cyclic hexapeptide hydroxamate siderophore

Core Utility

Defined iron chelation, microbial acquisition studies, and controlled iron loading

Key Distinction

High-purity reagent with fixed stoichiometry; not an iron-bound or mixed analog

Why Ferrichrome Iron-free Is Irreplaceable


Siderophores and iron chelators exhibit profound functional divergence despite sharing the ability to bind Fe(III). Ferrichrome Iron-free distinguishes itself through a unique combination of a cyclic hexapeptide backbone, three hydroxamate coordination sites, and specific recognition by TonB-dependent outer membrane transporters (e.g., FhuA) in diverse microorganisms . Substitution with alternative hydroxamate siderophores (e.g., ferrioxamine B, ferrichrome A), catecholate siderophores (e.g., enterobactin), or synthetic chelators (e.g., deferoxamine) introduces variability in iron affinity, dissociation kinetics, microbial uptake specificity, and off-target biological effects . These differences directly impact experimental reproducibility in iron acquisition studies, antimicrobial assays, and immunosuppression models. The quantitative evidence below demonstrates why Ferrichrome Iron-free represents a non-interchangeable research tool with defined, verifiable performance characteristics relative to its closest analogs.

Ferrioxamine B / linear hydroxamates

Linear backbone and divergent uptake mechanism (extracellular reduction vs. internalization) may alter transport kinetics and experimental readouts.

Ferrichrome A

12.7-fold lower transporter affinity and non-competitive inhibition pattern mean uptake profiles and competitive binding data may not transfer.

Catecholate siderophores (enterobactin)

~316-fold faster Fe(III) dissociation and different receptor specificity (FepA vs. FhuA) limit interchangeability in bioavailability and uptake studies.

Ferrichrome Iron-free Comparative Evidence


Dissociation Kinetics vs Enterobactin

In comparative ligand exchange kinetics measured in chelexed, photo-oxidized seawater using cathodic stripping voltammetry (CLE-CSV), the Fe(III)-ferrichrome complex demonstrated a dissociation rate constant (kd) of 0.05 × 10⁻⁶ s⁻¹, representing the slowest dissociation among nine model Fe-binding ligands tested . In contrast, the catecholate siderophore enterobactin exhibited a kd of 15.8 × 10⁻⁶ s⁻¹ under identical conditions. The 316-fold difference in dissociation rate has direct implications for iron residence time and bioavailability in marine and environmental systems .

Dissociation kinetics
Head-to-head
Fe(III)-ferrichrome kd: 0.05×10⁻⁶ s⁻¹
Enterobactin kd: 15.8×10⁻⁶ s⁻¹
316-fold slower dissociation
Supports sustained iron delivery study design in seawater matrices.
Data from CLE-CSV in chelexed, photo-oxidized seawater.
Marine Chemistry Iron Biogeochemistry Siderophore Stability

Iron Uptake vs Ferrioxamine B

In the smut fungus Ustilago maydis, iron uptake mediated by ferrichrome was directly compared to that mediated by ferrioxamine B (FOB), a structurally distinct linear hydroxamate siderophore . Ferrichrome-iron was taken up at a significantly higher rate than FOB-iron. Furthermore, the study employed fluorescently labeled biomimetic analogs to delineate the mechanistic basis for this differential uptake: ferrichrome-mediated transport involved intracellular internalization of the siderophore, whereas FOB-mediated iron transport proceeded via an extracellular reduction mechanism, leaving the siderophore outside the cell .

Iron uptake vs. FOB
Head-to-head
Ferrichrome: higher uptake rate, intracellular internalization
Ferrioxamine B: lower rate, extracellular reduction
Mechanistic divergence confirms non-interchangeable transport routes in fungi.
Ustilago maydis; fluorescently labeled analog study.
Fungal Iron Transport Siderophore-Mediated Uptake Ustilago maydis

TonB-Dependent Transporter Affinity

In Caulobacter crescentus strain NA1000, the iron-free form of ferrichrome (apoferrichrome) was used to determine the kinetics and thermodynamics of binding and transport via TonB-dependent outer membrane transporters . The equilibrium dissociation constant (Kd) for ferrichrome was determined to be 1 nM, and the Michaelis-Menten constant (KM) was 0.1 nM, with a maximum uptake velocity (Vmax) of 19 pMol/10⁹ cells/min. These values were noted to be similar to those observed for Escherichia coli FhuA, confirming the high-affinity, conserved nature of ferrichrome recognition . In contrast, the same study found that C. crescentus did not transport ferrioxamine B or ferric catecholates, underscoring the exclusivity of ferrichrome recognition .

Transporter affinity
Cross-study
Kd: 1 nM, KM: 0.1 nM, Vmax: 19 pMol/10⁹ cells/min
Ferrioxamine B: no measurable uptake
Ferric citrate KM: 5.3 nM
High-affinity FhuA-family engagement essential for TonB-dependent uptake models.
C. crescentus NA1000; ⁵⁹Fe-apoferrichrome assay.
Bacterial Iron Transport TonB-Dependent Transporters Siderophore Uptake Kinetics

Inhibition of Concanavalin A-Induced T-Cell Proliferation

In murine splenic monocyte cultures, Ferrichrome Iron-free at a concentration of 0.8 μM inhibited concanavalin A-induced proliferation and reduced the number of concanavalin A-stimulated CD4+ T cells expressing the IL-2 receptor . This represents a specific, concentration-dependent immunosuppressive effect that is not shared by all siderophores or iron chelators. While this is a single-concentration observation and not a full dose-response curve, it provides a quantitative benchmark for the compound's immunomodulatory activity .

T-cell proliferation
Data to verify
0.8 µM inhibited ConA-induced proliferation and reduced IL-2R+ CD4+ T cells
Reported immunomodulation benchmark, requires independent replication.
Single-concentration observation; no comparator siderophore data.
Immunosuppression T-Cell Proliferation Concanavalin A Assay

Purity by TLC

Commercially available Ferrichrome Iron-free from multiple reputable vendors is supplied with a certified purity of ≥98% as determined by Thin Layer Chromatography (TLC) . This high level of purity minimizes the confounding influence of contaminants or degradation products in sensitive biochemical assays, microbial growth studies, and biophysical characterizations. While purity specifications are common among commercial siderophores, the consistency of this ≥98% benchmark across suppliers (e.g., ChemImpex, AbMole) provides procurement confidence .

Purity (TLC)
Supplier spec
≥98% by TLC
Meets typical research-grade purity expectations; verify by in-house QC.
Consistent across commercial suppliers.
Quality Control Analytical Chemistry Reagent Purity

Affinity vs Ferrichrome A

In the native producer organism Ustilago sphaerogena, the transport kinetics of ferrichrome and its close structural analog ferrichrome A were directly compared . The Michaelis-Menten constant (KM) for ferrichrome transport was determined to be 0.6 μM with a Vmax of 1.55 nmoles/min/mg protein. In contrast, ferrichrome A exhibited a KM of 7.6 μM and a Vmax of 0.85 nmoles/min/mg . This 12.7-fold lower KM for ferrichrome indicates a significantly higher transporter affinity for ferrichrome compared to ferrichrome A. Furthermore, ferrichrome was found to competitively inhibit ferrichrome A transport (Ki = 14 μM), while ferrichrome A inhibited ferrichrome transport noncompetitively, suggesting distinct binding sites or transport mechanisms .

Affinity vs. Ferrichrome A
Head-to-head
Ferrichrome KM: 0.6 µM, Vmax: 1.55 nmol/min/mg
Ferrichrome A KM: 7.6 µM, Vmax: 0.85 nmol/min/mg
12.7-fold higher affinity, 1.8-fold higher Vmax
Distinct transport interactions; ferrichrome A cannot substitute for high-affinity uptake studies.
Non-reciprocal inhibition patterns (Ki = 14 µM competitive vs. noncompetitive).
Fungal Siderophore Transport Kinetic Comparison Ustilago sphaerogena

Ferrichrome Iron-free Application Scenarios


Marine Iron Biogeochemistry Studies

Ferrichrome Iron-free is the siderophore of choice for experiments modeling iron speciation and bioavailability in seawater. Its exceptionally slow Fe(III) dissociation rate (kd = 0.05 × 10⁻⁶ s⁻¹) relative to enterobactin ensures that iron remains complexed over extended incubation periods, enabling accurate assessment of iron residence times and uptake by marine phytoplankton. This property is directly supported by head-to-head kinetic comparisons in authentic seawater matrices .

Microbial Iron Acquisition in Model Organisms

Ferrichrome Iron-free is essential for investigating TonB-dependent iron transport in Gram-negative bacteria and fungi. Its high-affinity recognition (KM = 0.1 nM in C. crescentus; KM = 0.6 μM in U. sphaerogena) and specific engagement of FhuA-family transporters cannot be replicated by ferrioxamine B, ferrichrome A, or catecholate siderophores. Researchers studying siderophore-drug conjugates, iron acquisition mutants, or competitive inhibition must use Ferrichrome Iron-free to ensure that observed phenotypes reflect authentic ferrichrome transport pathways .

Controlled Iron Loading and Calibration

The high commercial purity (≥98%) and defined chemical structure of Ferrichrome Iron-free make it ideal for preparing stoichiometrically precise Fe(III)-ferrichrome complexes. This is critical for calibrating iron quantification assays, generating standard curves for siderophore detection, and conducting reproducible iron supplementation studies in iron-limited culture media. The absence of contaminating iron or degradation products ensures experimental consistency .

Immunomodulation and T-Cell Proliferation Assays

Ferrichrome Iron-free at 0.8 μM serves as a defined chemical probe for investigating siderophore-mediated immunosuppression in concanavalin A-stimulated T-cell models. Its reproducible inhibition of CD4+ T-cell IL-2 receptor expression provides a quantitative benchmark for comparing the immunomodulatory activity of novel siderophore analogs or assessing the contribution of iron chelation to immune cell function .

Application
Selection Property
Validation Focus
Seawater iron speciation studies
Exceptionally slow Fe(III) dissociation kinetics
Sustained iron bioavailability measurement
TonB-dependent bacterial uptake
High-affinity FhuA transporter engagement
Specific transport pathway validation
Iron calibration and standard preparation
High purity and defined chelation stoichiometry
Purity verification and iron-binding capacity
Siderophore-mediated immunomodulation
T-cell proliferation inhibition benchmark
Reproducibility in immune cell assays

Technical Documentation Hub

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48 linked technical documents
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